Cbz-L-homopropargylglycine
Overview
Description
Cbz-L-homopropargylglycine, also known as (S)-2-(benzyloxycarbonylamino)hex-5-ynoic acid, is a derivative of the amino acid glycine. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group and an alkyne moiety. This compound is commonly used in peptide synthesis and click chemistry due to its unique structural features.
Mechanism of Action
Mode of Action
Cbz-L-homopropargylglycine is a derivative of L-Homopropargylglycine (HPG), which is a reactive methionine analog that contains an alkyne moiety . It is readily inserted into newly-synthesized proteins in place of methionine . This compound can then be labeled or captured through click chemistry , a powerful tool for studying biological systems.
Biochemical Pathways
L-Homopropargylglycine, the parent compound of this compound, has been shown to inhibit the activity of enzymes involved in fatty acid synthesis . It also affects mitochondrial membrane potential and reactive oxygen species production . These biochemical pathways and their downstream effects are likely to be influenced by this compound as well, but more research is needed to confirm this.
Pharmacokinetics
The solubility of its parent compound, l-homopropargylglycine, in pbs (ph 72) is 10 mg/ml , which may give some indication of its bioavailability.
Result of Action
Its parent compound, l-homopropargylglycine, is used as a non-radioactive alternative to [35s]-methionine for the detection of nascent protein synthesis . This suggests that this compound may have similar effects.
Action Environment
It is known that the parent compound, l-homopropargylglycine, can be stored at -20°c and shipped at room temperature , suggesting some degree of environmental stability.
Biochemical Analysis
Biochemical Properties
Cbz-L-homopropargylglycine plays a role in biochemical reactions, particularly in protein synthesis. It is an amino acid analog that has been modified with a propargyl group . This modification allows it to be incorporated into proteins during active protein synthesis . The nature of these interactions involves the incorporation of this compound into proteins in place of methionine .
Cellular Effects
The effects of this compound on cells are primarily related to its role in protein synthesis. By incorporating into proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The presence of this compound in proteins can be detected using specific chemical reactions, allowing researchers to track the synthesis of new proteins .
Molecular Mechanism
The mechanism of action of this compound involves its incorporation into proteins during synthesis. This occurs because this compound is an analog of methionine, one of the amino acids used in protein synthesis . Once incorporated into proteins, this compound can interact with other biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, the incorporation of this compound into proteins can be tracked over time, providing insights into the dynamics of protein synthesis . Information on the compound’s stability, degradation, and long-term effects on cellular function can be obtained through in vitro or in vivo studies .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to protein synthesis. As an analog of methionine, this compound can be incorporated into proteins during synthesis . The enzymes and cofactors involved in this process would be the same as those involved in the synthesis of proteins containing methionine .
Subcellular Localization
The subcellular localization of this compound would be expected to be wherever protein synthesis is occurring, as it is incorporated into proteins during synthesis . This could include the cytoplasm, where protein synthesis primarily occurs, as well as any other compartments or organelles where proteins are being synthesized .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cbz-L-homopropargylglycine can be synthesized through a multi-step process involving the protection of the amino group, introduction of the alkyne moiety, and subsequent deprotection. One common method involves the following steps:
Protection of the amino group: The amino group of L-homopropargylglycine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate.
Introduction of the alkyne moiety: The protected amino acid is then subjected to a reaction with propargyl bromide in the presence of a base like potassium carbonate to introduce the alkyne group.
Deprotection: The final step involves the removal of the Cbz protecting group using hydrogenation with palladium on carbon (Pd/C) under hydrogen atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Cbz-L-homopropargylglycine undergoes various chemical reactions, including:
Click Chemistry:
Hydrogenation: The alkyne group can be reduced to an alkene or alkane using hydrogenation with palladium on carbon.
Substitution Reactions: The alkyne group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Click Chemistry: Copper(I) sulfate and sodium ascorbate are commonly used as catalysts for CuAAC reactions.
Hydrogenation: Palladium on carbon (Pd/C) and hydrogen gas are used for the reduction of the alkyne group.
Substitution Reactions: Nucleophiles such as amines or thiols can react with the alkyne group under basic conditions.
Major Products Formed
Click Chemistry: Triazole derivatives are formed as major products.
Hydrogenation: Alkenes or alkanes are formed depending on the extent of hydrogenation.
Substitution Reactions: Substituted alkyne derivatives are formed.
Scientific Research Applications
Cbz-L-homopropargylglycine has numerous applications in scientific research:
Chemistry: It is used in peptide synthesis and as a building block for the synthesis of complex molecules.
Biology: The compound is used in the study of protein synthesis and labeling of newly synthesized proteins using click chemistry.
Medicine: It is employed in the development of peptide-based drugs and as a tool for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Cbz-L-homopropargylglycine can be compared with other similar compounds such as:
Cbz-L-propargylglycine: Similar structure but lacks the additional methylene group in the alkyne chain.
Cbz-L-azidohomoalanine: Contains an azide group instead of an alkyne, used in similar click chemistry applications.
Cbz-L-homopropargylalanine: Similar structure but with an additional methylene group in the amino acid backbone.
The uniqueness of this compound lies in its specific alkyne moiety, which allows for efficient click chemistry reactions and its use as a versatile building block in peptide synthesis.
Properties
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)hex-5-ynoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h1,4-8,12H,3,9-10H2,(H,15,18)(H,16,17)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPVNBACLFLOJI-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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